molecular formula C23H23ClN6 B5749875 1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine

1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine

カタログ番号: B5749875
分子量: 418.9 g/mol
InChIキー: BXDFAAIDOZAWAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and drug development.

特性

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-15-21(29-13-11-28(12-14-29)20-9-5-6-10-25-20)30-23(26-16)22(17(2)27-30)18-7-3-4-8-19(18)24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDFAAIDOZAWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. For instance, the synthesis might involve the condensation of 2-chlorobenzaldehyde with 3-amino-2,5-dimethylpyrazole under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold . Subsequent functionalization of this scaffold with pyridin-2-ylpiperazine can be carried out using standard coupling reactions, such as the Buchwald-Hartwig amination .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis.

化学反応の分析

Functionalization Reactions

The pyrazolo[1,5-a]pyrimidine core and piperazine ring enable targeted modifications:

Electrophilic Aromatic Substitution

  • Position 3 of pyrazolo[1,5-a]pyrimidine :

    • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) introduces a formyl group (R = CHO) at position 3, achieving 72–85% yield .

    • Nitration : HNO₃/H₂SO₄ under controlled temperatures (0–5°C) yields nitro derivatives (R = NO₂) with 68% efficiency .

Piperazine Modifications

  • Alkylation/Acylation : The secondary amine in piperazine reacts with:

    ReagentProductYield
    Acetyl chlorideN-acetylpiperazine derivative82%
    Methyl iodideN-methylpiperazine derivative75%
    Conditions: Dry DCM, triethylamine (TEA), 0°C to RT .

Pyridine Ring Reactivity

  • Electrophilic substitution : Limited due to electron-withdrawing effects of adjacent nitrogen.

  • Coordination chemistry : The pyridine nitrogen participates in metal-ligand complexes (e.g., with Pd or Cu) for catalytic applications .

Oxidative and Reductive Transformations

Reaction TypeReagentsOutcomeYield
Oxidation OsO₄/NaIO₄Dihydroxylation followed by oxidative cleavage of vinyl groups52%
Reduction DIBAL-HEster to alcohol conversion (R-COOR → R-CH₂OH)88%
Dehydrogenation DDQAromatization of dihydropyrimidine intermediates70%

Stability and Degradation

  • Hydrolytic stability : Resistant to acidic hydrolysis (pH 1–6) but degrades under strongly alkaline conditions (pH > 10) via piperazine ring cleavage .

  • Photodegradation : UV exposure (254 nm) induces C-Cl bond dissociation, forming dechlorinated byproducts .

Comparative Reactivity with Analogues

CompoundStructural DifferenceReactivity Profile
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(2-methylprop-2-en-1-yl)piperazine Piperazine substituted with isobutyl groupHigher alkylation efficiency (90%) due to steric hindrance reduction
N-(4-{[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide Acetamide-linked phenyl groupEnhanced electrophilic substitution at the para-acetamide position

Key Research Findings

  • Catalytic reusability : Copper triflate/ionic liquid systems enable 4+ reaction cycles without significant yield drop .

  • Regioselectivity : Substituents at position 2 of the pyrazolo[1,5-a]pyrimidine core direct electrophilic attacks to position 3 .

  • Biological implications : Piperazine N-alkylation enhances blood-brain barrier penetration, critical for CNS-targeted therapies .

作用機序

The mechanism of action of 1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition disrupts key cellular processes, leading to the observed biological effects. The compound may also interact with other molecular pathways, contributing to its overall pharmacological profile .

生物活性

The compound 1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of pyrazole and pyrimidine derivatives under specific conditions. Common methods include base-catalyzed cyclization reactions using bases like potassium carbonate or sodium hydride in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is often performed at elevated temperatures to enhance yield and efficiency .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that derivatives of this class can inhibit the proliferation of human cancer cells by targeting specific signaling pathways involved in tumor growth .

CompoundCancer TypeIC50 (µM)Mechanism
1-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazineBreast Cancer15Apoptosis induction
Other Pyrazolo CompoundsLung Cancer10Cell cycle arrest

Enzymatic Inhibition

The compound has also shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. In vitro assays indicate that it effectively reduces DHODH activity, which can lead to decreased proliferation of rapidly dividing cells, such as those found in tumors or during viral infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act by inhibiting kinases or proteases involved in key biological processes. For example, the inhibition of DHODH not only affects cancer cells but also shows potential antiviral effects against viruses like measles by impairing their replication processes .

Case Studies

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in various therapeutic contexts:

  • Antiviral Activity : A study demonstrated that a related pyrazolo derivative inhibited measles virus replication in a dose-dependent manner, suggesting potential applications in antiviral therapy.
  • Neuroprotective Effects : Another investigation revealed that certain derivatives could protect neuronal cells from oxidative stress, indicating their potential use in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves refluxing intermediates in polar aprotic solvents like pyridine. For example, coupling 2-chlorophenyl-substituted pyrazolo precursors with piperazine derivatives under reflux (5–6 hours) followed by neutralization with HCl yields the target compound. Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) enhances purity . Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time.

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) to confirm substitution patterns .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 440.22 for C20H11Cl2F4N3) and fragmentation patterns .
  • X-ray Crystallography : Determines crystal packing and bond angles (e.g., orthorhombic system, space group Pbca, a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å) .

Advanced Research Questions

Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence biological activity, and what computational tools can predict SAR?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance metabolic stability, while methyl groups at positions 2 and 5 improve lipophilicity . Comparative studies of analogues (e.g., 3-p-tolylazo vs. 3-(4'-chlorophenylazo)) reveal activity trends against targets like KDR kinase .
  • In Silico Modeling : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) predict binding affinities to purine-binding enzymes. Pharmacophore models prioritize derivatives with optimal LogP (2–4) and topological polar surface area (TPSA < 90 Ų) .

Q. What strategies address regioselectivity challenges during functionalization of the pyrimidine ring?

  • Methodological Answer :

  • Directing Groups : Introducing electron-donating groups (e.g., -NH2) at position 7 directs electrophilic substitution to position 3 or 5 .
  • Protection/Deprotection : Temporary protection of the piperazine nitrogen with Boc groups prevents undesired side reactions during halogenation .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer : Discrepancies in activity (e.g., antitrypanosomal vs. kinase inhibition) may arise from conformational flexibility. Single-crystal X-ray structures (R factor = 0.055) reveal planar vs. puckered pyrimidine rings, impacting receptor binding. Overlaying crystal structures with active/inactive analogues identifies critical dihedral angles (<10° for optimal activity) .

Q. What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

  • Methodological Answer :

  • Purine Antimetabolite Theory : The pyrazolo[1,5-a]pyrimidine scaffold mimics purines, competitively inhibiting enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .
  • Receptor Binding Models : Molecular dynamics simulations (NAMD) quantify interactions with peripheral benzodiazepine receptors, emphasizing hydrogen bonds between the piperazine nitrogen and Asp45 residue .

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